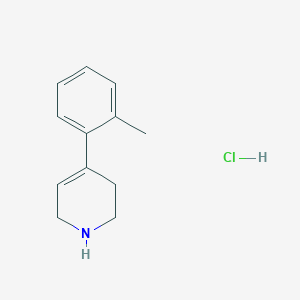
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 4-(2-Methylphenyl)-1,2,3,6-THP-HCl, is an organic compound belonging to the class of tetrahydropyridine derivatives. It is an important intermediate in the synthesis of various drugs and pharmaceuticals. 4-(2-Methylphenyl)-1,2,3,6-THP-HCl is used in a variety of scientific applications, including biochemical and physiological research, drug development, and as a tool in laboratory experiments.
Scientific Research Applications
Novel Oxidative Reactions
A novel oxidative imination reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, similar in structure to 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, has been discovered. This process, involving potassium permanganate, yields various products including 2-(4-nitrophenyl)imino-1,2,5,6-tetrahydropyridine and unsaturated lactam. This oxidation method offers a new approach for synthesizing N-formyl-substituted aminoketones (Soldatenkov et al., 1997).
Imination of Tetrahydropyridines by Arylamines
In research involving 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines, a previously unknown intermolecular oxidative imination reaction occurs when treated with potassium permanganate and arylamines, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. This has implications for the structural study of such compounds (Soldatenkov et al., 2001).
Chemistry and Pharmacology of Tetrahydropyridines
Tetrahydropyridine (THP) derivatives, which include this compound, are part of many biologically active systems. Research has focused on their synthesis and pharmacological properties, leading to numerous promising drug candidates. This work extends the database for structure-activity relationship (SAR) studies in the field (Mateeva, Winfield, & Redda, 2005).
Neurotoxicity Studies in Marmosets
In a study involving a similar compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, marmosets exhibited symptoms resembling Parkinson's disease. This research supports the hypothesis that such compounds can selectively destroy neurons in specific brain regions, leading to Parkinson's-like symptoms (Waters, Hunt, Jenner, & Marsden, 1987).
properties
IUPAC Name |
4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHPEPDBJEDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





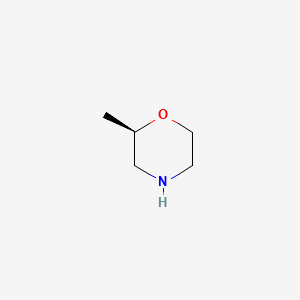

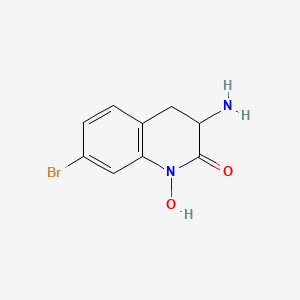

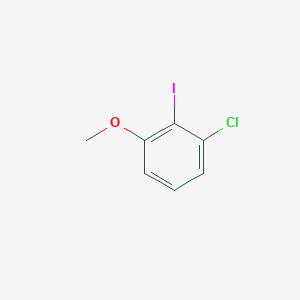
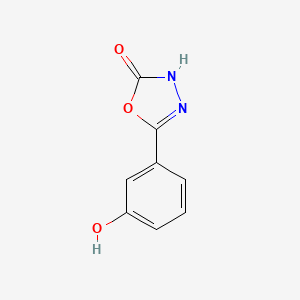


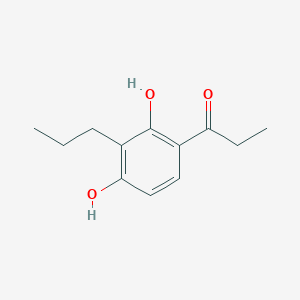
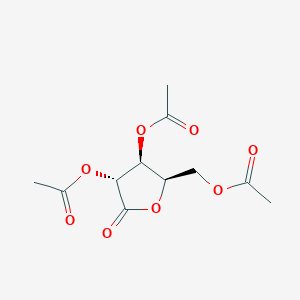
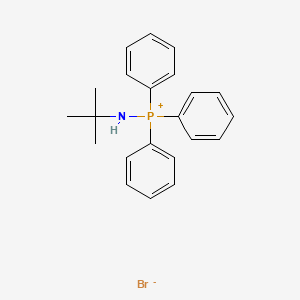
![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)